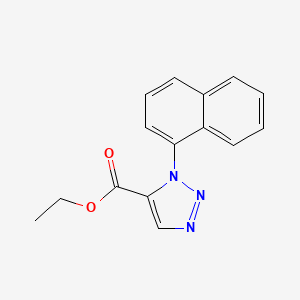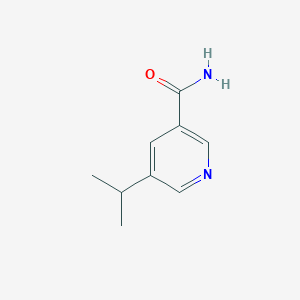
1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Substitution with tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Attachment of Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine derivatives.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations .
Applications De Recherche Scientifique
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the piperidine ring enhances binding affinity through hydrophobic interactions . These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine can be compared with other pyrazole derivatives such as:
3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine: This compound features a chlorophenyl group instead of a piperidine ring, leading to different chemical and biological properties.
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine: The presence of a methyl group instead of a piperidine ring results in variations in reactivity and applications.
The uniqueness of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine lies in its combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological characteristics .
Propriétés
Formule moléculaire |
C12H22N4 |
|---|---|
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
1-(5-tert-butyl-1H-pyrazol-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)10-8-11(15-14-10)16-6-4-9(13)5-7-16/h8-9H,4-7,13H2,1-3H3,(H,14,15) |
Clé InChI |
KHNKLXBXWXXZFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NN1)N2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
